molecular formula C11H7ClF4O3 B12570232 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 177034-22-9

1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B12570232
CAS No.: 177034-22-9
M. Wt: 298.62 g/mol
InChI Key: VJZDXYDOERGTKK-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is a synthetic organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a trifluorobutane-1,3-dione moiety

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with chloro, fluoro, and methoxy substituents can be synthesized through electrophilic aromatic substitution reactions.

    Introduction of the trifluorobutane-1,3-dione moiety: This step involves the reaction of the substituted phenyl ring with a trifluorobutane-1,3-dione precursor under appropriate conditions, such as the use of a strong base or acid catalyst.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro, fluoro, and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione can be compared with other similar compounds, such as:

    4-Chloro-2-fluoro-5-methoxyphenylboronic acid: This compound shares similar substituents on the phenyl ring but lacks the trifluorobutane-1,3-dione moiety.

    1-(4-Chloro-2-fluoro-5-methoxyphenyl)ethan-1-one: This compound has a similar phenyl ring but with an ethanone group instead of the trifluorobutane-1,3-dione moiety.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

177034-22-9

Molecular Formula

C11H7ClF4O3

Molecular Weight

298.62 g/mol

IUPAC Name

1-(4-chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

InChI

InChI=1S/C11H7ClF4O3/c1-19-9-2-5(7(13)3-6(9)12)8(17)4-10(18)11(14,15)16/h2-3H,4H2,1H3

InChI Key

VJZDXYDOERGTKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F)Cl

Origin of Product

United States

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